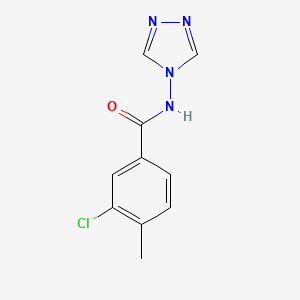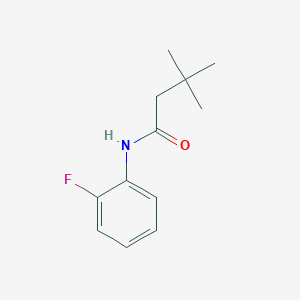![molecular formula C14H18ClN3O2 B5790579 4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)
4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide, commonly known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a synthetic compound that belongs to the class of carboximidamide derivatives. It has been found to have promising applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of CCMI involves the inhibition of enzymes through the formation of stable complexes with the active site of the enzyme. CCMI has been found to interact with the metal ion present in the active site of the enzyme, leading to the inhibition of its activity. The exact mechanism of inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
CCMI has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes can have significant biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can affect the acid-base balance in the body. Similarly, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect the functioning of the nervous system.
Advantages and Limitations for Lab Experiments
CCMI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. CCMI has also been found to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme inhibition. However, CCMI also has some limitations. Its potency may vary depending on the specific enzyme targeted, and it may not be effective against all enzymes. Additionally, CCMI may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CCMI. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the application of CCMI in drug discovery and development. CCMI has been found to exhibit promising activity against various disease targets, including cancer and Alzheimer's disease. Further research is needed to explore the potential of CCMI as a therapeutic agent for these and other diseases. Additionally, the development of new synthetic methods for CCMI may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of CCMI involves the reaction between 4-chlorobenzenecarboximidamide and cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to yield the final product. The synthesis of CCMI is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
CCMI has been extensively studied for its potential applications in scientific research. It has been found to have promising applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. CCMI has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-8-6-10(7-9-11)13(16)18-20-14(19)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHKLCBTHIGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)
![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)


